molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No.: B104144
CAS No.: 20274-69-5
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoro-3-nitrobenzoic acid using borane in tetrahydrofuran (THF) at 0°C . This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

4-Fluoro-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-nitrobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

4-Fluoro-3-nitrobenzyl alcohol can be compared with other similar compounds, such as:

Biological Activity

4-Fluoro-3-nitrobenzyl alcohol (CAS Number: 20274-69-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a fluorine atom at the para position and a nitro group at the meta position relative to the hydroxyl group. This configuration contributes to its chemical reactivity and biological properties.

Chemical Formula: C7_7H6_6FNO\
Molecular Weight: 155.13 g/mol
Melting Point: 70-72 °C

The biological activity of this compound is influenced by its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: Its functional groups allow it to interact with receptors, which can modulate signaling pathways critical for cell function.
  • Antimicrobial Activity: Related compounds have shown antibacterial properties, suggesting that this compound might exhibit similar effects against certain pathogens.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial activity. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated effectiveness against Klebsiella pneumoniae, acting on penicillin-binding proteins to promote cell lysis. This suggests that this compound could be explored for similar applications.

Cytotoxicity Studies

A study examining the cytotoxic effects of nitro-substituted benzyl compounds found that certain derivatives exhibited significant activity against various cancer cell lines. The presence of nitro groups was correlated with increased cytotoxicity, indicating that this compound may also have potential as an anticancer agent .

Case Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of nitro-substituted compounds highlighted the effectiveness of this compound derivatives against gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

CompoundTarget BacteriaMIC (µg/mL)
4-F-3-NBAStaphylococcus aureus32
4-F-3-NBAEscherichia coli64

Case Study 2: Anticancer Potential

In vitro studies on the cytotoxic effects of various nitro-substituted benzyl alcohols revealed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines. The results demonstrated a dose-dependent response, suggesting its potential as a lead compound for further development .

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400189
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20274-69-5
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.36 g, 35.95 mmol) was added to a solution of 4-fluoro-3-nitrobenzaldehyde (2.0 g, 11.83 mmol) in methanol (15 mL) and water (3.0 mL), and the mixture was stirred at room temperature for 3 hours. Water was then added to the reaction mixture, and extraction was performed with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate, and then concentrated under reduced pressure to yield the title compound (2.10 g, 95%) as a pale red oil.
Quantity
1.36 g
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reactant
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2 g
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reactant
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15 mL
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solvent
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Quantity
3 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitro-benzoic acid (185 mg, 1 mmol) was dissolved in THF (2 ml) and cooled to 0° C. under a nitrogen atmosphere. A Borane/THF solution (2 ml of a 1M solution, 2 mmol) was added dropwise, and the reaction mixture was heated to reflux for 1 h. The reaction was judged complete and quenched with 3N HCl (0.5 ml) and the solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and a sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (160 mg (95%), 0.94 mmol). 1H NMR (DMSO-d6): δ=8.10 (s, 1H), 7.62 (d, J=7.3 Hz, 1H), 7.32 (d, J=7.3 Hz, 1H), 4.82 (d, J=4.5 Hz, 2H).
Quantity
185 mg
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reactant
Reaction Step One
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Quantity
2 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-nitrobenzyl alcohol
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